

# Application Notes and Protocols: LM-108 (Cafelkibart) in Pancreatic Cancer Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 108 |           |
| Cat. No.:            | B12393545            | Get Quote |

These application notes provide a detailed overview of the clinical trial protocol for LM-108 (cafelkibart), an anti-CCR8 monoclonal antibody, for the treatment of pancreatic cancer. The information is intended for researchers, scientists, and drug development professionals.

#### Introduction

LM-108, also known as cafelkibart, is a novel, Fc-optimized humanized monoclonal antibody that targets the C-C motif chemokine receptor 8 (CCR8).[1] CCR8 is highly expressed on tumor-infiltrating regulatory T cells (Tregs), which are a key immunosuppressive cell population within the tumor microenvironment.[1][2][3] By selectively depleting these Tregs, LM-108 aims to enhance the body's anti-tumor immune response.[2][3] This approach is particularly promising for overcoming resistance to immune checkpoint inhibitors.[1][3] In December 2023, the FDA granted LM-108 Orphan Drug Designation for the treatment of pancreatic cancer.[2]

### **Mechanism of Action**

LM-108's therapeutic strategy is centered on the selective elimination of tumor-infiltrating Tregs.[4][5][6] These Tregs suppress the activity of cytotoxic CD8+ T cells, which are crucial for killing cancer cells.[1] By binding to CCR8 on the surface of these Tregs, LM-108 flags them for destruction by the immune system through mechanisms like antibody-dependent cell-mediated cytotoxicity (ADCC).[3] This depletion of Tregs within the tumor is expected to restore the anticancer activity of effector T cells.[3]





Click to download full resolution via product page

**Figure 1:** Mechanism of action of LM-108 in the tumor microenvironment.

# Clinical Trial Protocol: Pooled Analysis of Phase 1/2 Studies (NCT05199753 & NCT05518045)

A pooled analysis of two Phase 1/2 clinical trials (NCT05199753 and NCT05518045) has evaluated the efficacy and safety of LM-108 in combination with anti-PD-1 therapy in patients with pancreatic cancer.[4][5][7]

# **Study Design and Objectives**

- Phase: 1/2[4]
- Primary Objective: To assess the safety, tolerability, and determine the recommended Phase
   2 dose (RP2D) of LM-108 alone and in combination with an anti-PD-1 antibody. A primary
   endpoint for the efficacy evaluation was the Objective Response Rate (ORR).[4]
- Secondary Objectives: To evaluate the pharmacokinetic characteristics, immunogenicity, and preliminary anti-tumor activity (including Disease Control Rate (DCR), Progression-Free Survival (PFS), Overall Survival (OS), and Duration of Response (DoR)) of LM-108.[4]
- Exploratory Objective: To assess potential biomarkers for the anti-tumor activity of LM-108.



## **Patient Population**

Eligible patients were those with pancreatic cancer who had progressed on or after at least one prior line of systemic therapy.[4][7] A total of 80 patients from China and Australia were included in the pooled analysis, with a median age of 63 years.[4]

## **Treatment Regimen**

Patients received LM-108 at various doses and schedules in combination with an anti-PD-1 antibody:[4][7]

- LM-108 Dosing: 3 mg/kg every 3 weeks (Q3W), 3 mg/kg every 2 weeks (Q2W), 10 mg/kg
   Q3W, or 10 mg/kg Q2W.
- Anti-PD-1 Therapy: Pembrolizumab (400 mg every 6 weeks) or Toripalimab (240 mg Q3W).





Click to download full resolution via product page

Figure 2: High-level workflow of the LM-108 pancreatic cancer clinical trial.

### **Clinical Trial Results**

The data cutoff for this pooled analysis was December 2, 2024.[4]

## **Efficacy**

The combination of LM-108 and anti-PD-1 therapy demonstrated encouraging anti-tumor activity.[4][5]



| Efficacy Endpoint                          | Overall Population<br>(N=74)         | Patients with ≥1<br>Prior Line of<br>Therapy (N=45) | Patients with High<br>CCR8 Expression<br>(N=9) |
|--------------------------------------------|--------------------------------------|-----------------------------------------------------|------------------------------------------------|
| Objective Response<br>Rate (ORR)           | 20.3% (95% CI 11.8-<br>31.2%)[4]     | 24.4% (95% CI 12.9-<br>39.5%)[4]                    | 33.3% (95% CI 7.5-<br>70.1%)[4][5]             |
| Disease Control Rate (DCR)                 | 62.2% (95% CI 50.1-<br>73.2%)[4]     | 71.1% (95% CI 55.7-<br>83.6%)[4]                    | 77.8% (95% CI 40.0-<br>97.2%)[4][5]            |
| Median Duration of Response (DoR)          | 5.49 months (95% CI<br>3.02-8.87)[4] | 6.93 months (95% CI<br>3.02-NA)[4]                  | Not Reported                                   |
| Median Progression-<br>Free Survival (PFS) | 3.12 months (95% CI<br>1.61-4.86)[4] | 4.86 months (95% CI<br>2.79-6.90)[4]                | 6.90 months (95% CI<br>1.22-NA)[4][5]          |
| Median Overall<br>Survival (OS)            | 10.02 months (95% CI 6.41-13.11)[4]  | Not Reached[4]                                      | 9.15 months (95% CI<br>3.61-NA)[4][5]          |
| 12-month OS Rate                           | Not Reported                         | 51.6% (95% CI 31.4-<br>68.5%)[4][5]                 | Not Reported                                   |

# **Safety and Tolerability**

The safety profile of LM-108 in combination with anti-PD-1 therapy was considered manageable.[4][5]

| Adverse Events                               | Percentage of Patients (N=80) |
|----------------------------------------------|-------------------------------|
| Any Treatment-Related Adverse Events (TRAEs) | 95.0%[4]                      |
| Grade ≥3 TRAEs                               | 52.5%[4]                      |

Common TRAEs (≥25%):[4]

- Increased AST
- Increased ALT



- Anemia
- Rash
- Pyrexia
- Decreased platelet count
- Increased conjugated bilirubin

Most Common Grade ≥3 TRAEs (≥5%):[4]

- Lipase elevation (7.5%)
- Increased ALT (6.3%)
- Increased AST (5.0%)
- Immune-mediated enterocolitis (5.0%)
- Hypokalemia (5.0%)
- Rash (5.0%)

# **Experimental Protocols Biomarker Analysis**

A key component of the trial is the analysis of biomarkers to identify patients most likely to respond to treatment.[4][7]

- CCR8 Expression: Tumor tissue samples are analyzed for CCR8 expression levels. Patients
  with high CCR8 expression demonstrated a higher Objective Response Rate.[4][5] The
  specific methodology for determining "high" CCR8 expression (e.g., immunohistochemistry
  (IHC) cutoff, RNA sequencing threshold) is a critical component of this protocol.
- Immune Cell Profiling: Analysis of tumor-infiltrating lymphocytes (TILs) is performed to assess the ratio of effector T-cells to regulatory T-cells.[3] This can be achieved through techniques like flow cytometry or single-cell sequencing of tumor biopsies.[3]



#### **Efficacy Assessment**

 Tumor Response: Tumor assessments are conducted at baseline and at regular intervals during treatment. The response to treatment is evaluated based on the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[8]

#### Conclusion

The combination of LM-108 with anti-PD-1 therapy shows promising anti-tumor activity and a manageable safety profile in patients with previously treated pancreatic cancer.[4][5] These findings support further investigation of this combination as a potential new treatment option for this patient population.[4][5][7] The enhanced efficacy observed in patients with high CCR8 expression highlights the potential for a biomarker-driven approach to patient selection.[4][5]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. LM-108 | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. FDA Granted LM-108 Orphan Drug Designations for Cancer Treatments-LaNova News-LaNova Medicines [lanovamedicines.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: LM-108 (Cafelkibart) in Pancreatic Cancer Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12393545#lm-108-clinical-trial-protocol-in-pancreatic-cancer]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com